"trans-5-methylhex-2-enoyl-CoA" structure elucidation
"trans-5-methylhex-2-enoyl-CoA" structure elucidation
An In-depth Technical Guide to the Structure Elucidation of trans-5-methylhex-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
trans-5-methylhex-2-enoyl-CoA is a coenzyme A thioester of trans-5-methylhex-2-enoic acid. Its structure features a seven-carbon branched acyl chain with a double bond in the trans configuration between carbons 2 and 3. The presence of the methyl branch at position 5 suggests a potential link to the metabolism of branched-chain amino acids, such as leucine (B10760876). Acyl-CoA molecules are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, and the metabolism of amino acids. The elucidation of their precise structure is critical for understanding their biological roles and for the development of therapeutics targeting these pathways.
Molecular Formula: C₂₈H₄₆N₇O₁₇P₃S
Molecular Weight: 877.69 g/mol
Proposed Biosynthesis
It is hypothesized that trans-5-methylhex-2-enoyl-CoA is derived from the catabolism of the branched-chain amino acid, leucine. The degradation of leucine yields isovaleryl-CoA. Through a process of chain elongation, likely involving acetyl-CoA as the two-carbon donor, isovaleryl-CoA can be converted to 5-methylhexanoyl-CoA. Subsequent dehydrogenation by an acyl-CoA dehydrogenase would introduce the trans-2 double bond, forming the final product.
Structure Elucidation
The definitive structure of trans-5-methylhex-2-enoyl-CoA would be determined through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry provides the accurate mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the molecule and deduce its structure from the resulting fragment ions.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 878.70 | Protonated molecular ion |
| [M-507]⁺ | 371.70 | Characteristic neutral loss of the 3'-phospho-ADP moiety of Coenzyme A |
| [M-C₃H₇]⁺ | 834.64 | Loss of the terminal isopropyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of its structure.
Predicted ¹H and ¹³C NMR Data
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
| 1 | ~195 | - | - |
| 2 | ~130 | ~6.1 | d |
| 3 | ~140 | ~6.8 | dt |
| 4 | ~40 | ~2.2 | t |
| 5 | ~28 | ~1.6 | m |
| 6 | ~22.5 | ~0.9 | d |
| 7 (CH₃) | ~22.5 | ~0.9 | d |
Note: Predicted chemical shifts are based on data for structurally similar compounds and may vary depending on experimental conditions.
Experimental Protocols
Mass Spectrometry Protocol
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Sample Preparation: Acyl-CoAs are extracted from biological samples using a suitable solvent system, such as a mixture of isopropanol, acetonitrile (B52724), and an acidic buffer.
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Chromatography: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography (LC). A C18 column is typically used with a gradient of acetonitrile in an aqueous solution of an ion-pairing agent like acetic acid or formic acid.
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Mass Spectrometry: The eluent from the LC is introduced into a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, using electrospray ionization (ESI) in positive ion mode.
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Data Acquisition: Full scan MS data is acquired to determine the accurate mass of the parent ion. MS/MS data is acquired using collision-induced dissociation (CID) to generate fragment ions.
NMR Spectroscopy Protocol
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Sample Preparation: The purified trans-5-methylhex-2-enoyl-CoA is dissolved in a suitable deuterated solvent, such as D₂O or a buffered aqueous solution.
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher). Standard 1D ¹H and ¹³C experiments are performed, along with 2D experiments such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons.
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Data Processing and Analysis: The acquired data is processed using appropriate software. Chemical shifts are referenced to an internal standard. The structure is assigned by analyzing the chemical shifts, coupling constants, and correlations observed in the 2D spectra.
Logical Workflow for Structure Elucidation
Conclusion
The structure elucidation of novel metabolites like trans-5-methylhex-2-enoyl-CoA is fundamental to advancing our understanding of cellular metabolism and its role in health and disease. This technical guide provides a predictive framework for the identification and characterization of this molecule using modern analytical techniques. The proposed biosynthetic pathway and predicted spectroscopic data offer a solid foundation for researchers to design experiments and interpret their findings. The detailed protocols and logical workflow serve as a practical guide for the successful structure elucidation of this and other related acyl-CoA molecules.
